N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a methylthio-substituted benzamide
Mechanism of Action
Target of Action
Compounds containing the benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. For example, some benzothiazole derivatives have been found to inhibit certain enzymes or interact with specific receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound through a nucleophilic substitution reaction.
Introduction of Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and benzamide derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the hydroxyphenyl and methylthio groups, resulting in different chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: Contains a nitro group instead of the hydroxyphenyl and methylthio groups, influencing its reactivity and applications.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-26-15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)27-21/h2-12,24H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUYQQHDCQNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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